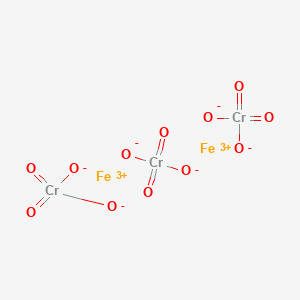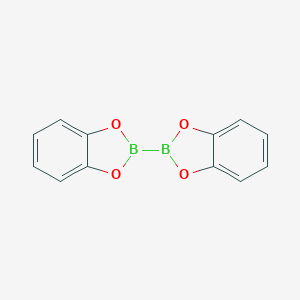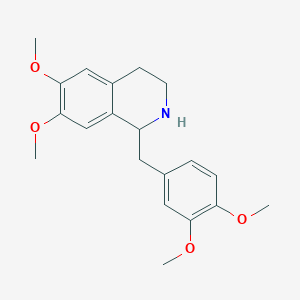
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and related compounds often involves complex reactions including electrochemical oxidation, cyclisation, and alkylation processes. Studies have explored the anodic oxidation of related compounds, yielding products like 2,3,7,9-tetramethoxy-11-(N-methylacetamido)dibenzo[a,e]cycloheptatrien-5-one, and have attempted the synthesis of 2-acyl-4-benzyl-1,2,3,4-tetrahydroisoquinolines through various reactions (Sainsbury, Todd, 1992). The electrochemical oxidation and cyclisation methods are pivotal in forming the complex structure of this compound, indicating the multifaceted approaches needed for its synthesis (Carmody, Sainsbury, Newton, 1980).
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of methoxy groups and a benzyl component, contributing to its unique chemical properties. The structural elucidation often involves advanced techniques like X-ray diffractometry to determine the absolute configurations of optical antipodes, as seen in related compounds (Mondeshka, Angelova, Stensland, Werner, Ivanov, 1992). These studies highlight the importance of stereochemistry in the biological activity and physical properties of these molecules.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including electrochemical oxidations that lead to the formation of complex products. The electrochemical oxidation of related compounds has been explored, highlighting the versatility and reactivity of the tetrahydroisoquinoline skeleton in synthesizing new compounds with potentially interesting properties (Kametani, Takahashi, Sugahara, Koizumi, Fukumoto*, 1971).
Physical Properties Analysis
The physical properties of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of methoxy groups and the benzyl component affect its solubility in various solvents and its crystalline form. X-ray crystallography studies on similar compounds have shown how the methoxy groups and the phenyl substituent influence the molecular conformation and crystal packing (Argay, Fülöp, Kălmăn, Fülöp, Bernáth, 1995).
Chemical Properties Analysis
The chemical properties of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include its reactivity in various chemical reactions, such as alkylation, cyclisation, and oxidation. These reactions not only highlight the compound's reactivity but also its potential to form various derivatives with different chemical and biological activities. The studies on the electrochemical oxidation and synthesis of related compounds provide insights into the chemical versatility and potential applications of this tetrahydroisoquinoline derivative.
Applications De Recherche Scientifique
Application 1: Solubilizing Protective Group for the Deposition of Aromatic Thiolate Monolayers
- Summary of Application: The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
- Methods of Application: The protective group is introduced to the thiol moiety, which increases the solubility and stability of the precursor. The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
- Results or Outcomes: For a series of substituted terphenylthiols as model systems, it could be demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
Application 2: Fuel for Microbial Fuel Cell
- Summary of Application: 3,4-Dimethoxybenzyl alcohol is used as the fuel of the microbial fuel cell (MFC) to generate power .
- Methods of Application: The alcohol is introduced into the anode chamber of a microbial fuel cell, where it is metabolized by bacteria to generate electricity .
- Results or Outcomes: The use of 3,4-Dimethoxybenzyl alcohol as a fuel source in microbial fuel cells can lead to the generation of electricity .
Application 3: Synthesis of Cyclotriveratrylene
- Summary of Application: Veratrole alcohol, which is 3,4-Dimethoxybenzyl alcohol, is the raw material for the synthesis of cyclotriveratrylene .
- Methods of Application: The alcohol is used as a starting material in the synthesis of cyclotriveratrylene, a macrocycle used in host-guest chemistry .
- Results or Outcomes: The synthesis of cyclotriveratrylene from 3,4-Dimethoxybenzyl alcohol allows for the production of this macrocycle, which has applications in host-guest chemistry .
Application 2: Fuel for Microbial Fuel Cell
- Summary of Application: 3,4-Dimethoxybenzyl alcohol is used as the fuel of the microbial fuel cell (MFC) to generate power .
- Methods of Application: The alcohol is introduced into the anode chamber of a microbial fuel cell, where it is metabolized by bacteria to generate electricity .
- Results or Outcomes: The use of 3,4-Dimethoxybenzyl alcohol as a fuel source in microbial fuel cells can lead to the generation of electricity .
Application 3: Synthesis of Cyclotriveratrylene
- Summary of Application: Veratrole alcohol, which is 3,4-Dimethoxybenzyl alcohol, is the raw material for the synthesis of cyclotriveratrylene .
- Methods of Application: The alcohol is used as a starting material in the synthesis of cyclotriveratrylene, a macrocycle used in host-guest chemistry .
- Results or Outcomes: The synthesis of cyclotriveratrylene from 3,4-Dimethoxybenzyl alcohol allows for the production of this macrocycle, which has applications in host-guest chemistry .
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6429-04-5 (hydrochloride) | |
| Record name | Tetrahydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701018689 | |
| Record name | (+/-)-N-Norlaudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
13074-31-2 | |
| Record name | (±)-Tetrahydropapaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-N-Norlaudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
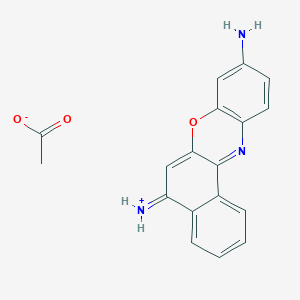
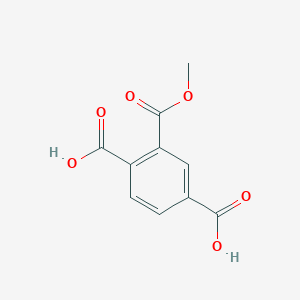
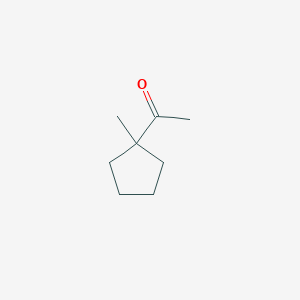
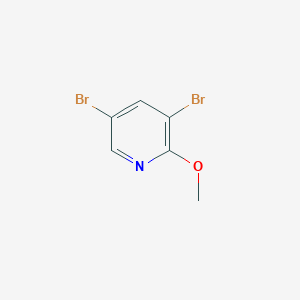
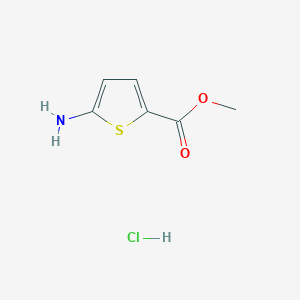
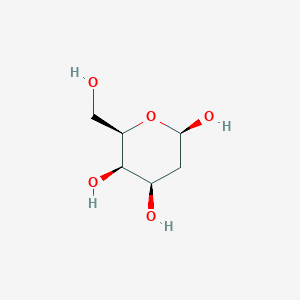
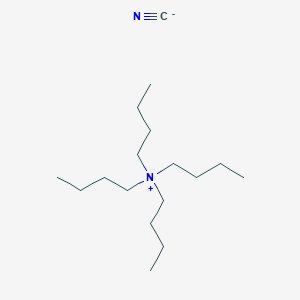
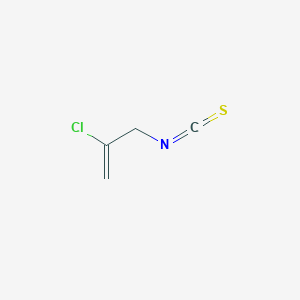
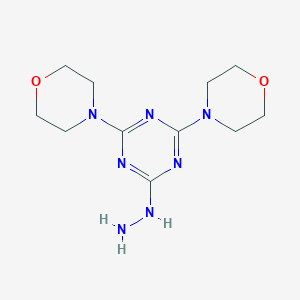
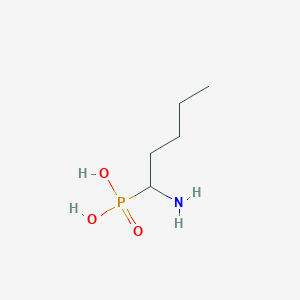
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
